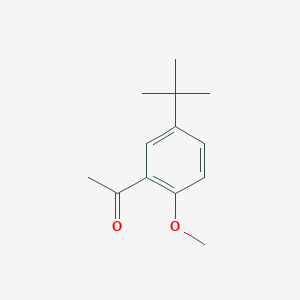

2-Acetyl-4-tert-butylanisole

Description

2-Acetyl-4-tert-butylanisole (systematic name: 1-(4-tert-butyl-2-methoxyphenyl)ethanone) is a substituted anisole derivative featuring a tert-butyl group at the para position and an acetyl group at the ortho position relative to the methoxy group.

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(5-tert-butyl-2-methoxyphenyl)ethanone |

InChI |

InChI=1S/C13H18O2/c1-9(14)11-8-10(13(2,3)4)6-7-12(11)15-5/h6-8H,1-5H3 |

InChI Key |

VBSJIZDKAQRPGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(C)(C)C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities among 2-Acetyl-4-tert-butylanisole and its analogs:

Key Observations :

- This difference may influence metabolic pathways or antioxidant capacity. The tert-butyl group in all three compounds enhances steric hindrance and lipophilicity, favoring interactions with hydrophobic biological targets or industrial matrices .

BHA (2(3)-tert-Butyl-4-hydroxyanisole)

- Enzyme Induction : Dietary BHA significantly elevates hepatic glutathione S-transferase (GST) activity (5- to 10-fold in mice), enhancing detoxification of mutagenic metabolites like benzo(a)pyrene arene oxides .

- Epoxide Hydratase Activation: BHA increases microsomal epoxide hydratase activity by 11-fold in mice, surpassing induction by classical inducers (e.g., phenobarbital) .

- Mechanism : The hydroxyl group in BHA likely facilitates conjugation reactions, whereas the acetyl group in this compound may reduce such interactions, necessitating alternative metabolic pathways.

4-Tert-Butyl-2-Nitro Phenol

- Hazard Profile : Classified as hazardous due to nitro group reactivity, with restrictions on food/water contact . Unlike BHA, its nitro substituent may contribute to toxicity via oxidative stress or electrophilic intermediate formation.

Implications for this compound

- The acetyl group could reduce direct antioxidant activity compared to BHA but may improve stability in hydrophobic environments (e.g., plastics or cosmetics).

- Potential applications as an intermediate in organic synthesis or specialty chemicals, though toxicity data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.